molecular formula C7H14O4 B14296590 3,3-Bis(hydroxymethyl)-4-methoxybutan-2-one CAS No. 113234-97-2

3,3-Bis(hydroxymethyl)-4-methoxybutan-2-one

Cat. No.: B14296590
CAS No.: 113234-97-2
M. Wt: 162.18 g/mol
InChI Key: WERWGYYFKPYXLJ-UHFFFAOYSA-N
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Description

3,3-Bis(hydroxymethyl)-4-methoxybutan-2-one is an organic compound with a unique structure that includes two hydroxymethyl groups and a methoxy group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(hydroxymethyl)-4-methoxybutan-2-one typically involves the reaction of formaldehyde with methylene compounds. One common method is the condensation of formaldehyde with pentane-2,4-dione, which results in the formation of 3,3-bis(hydroxymethyl)pentane-2,4-dione . This intermediate can then be further modified to introduce the methoxy group, resulting in the final product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar condensation techniques. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(hydroxymethyl)-4-methoxybutan-2-one can undergo several types of chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the butanone backbone can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.

Mechanism of Action

The mechanism of action of 3,3-Bis(hydroxymethyl)-4-methoxybutan-2-one in polymerization involves the ring-opening polymerization of the oxetane ring, leading to the formation of hyperbranched polyethers . This process is typically initiated by cationic or anionic catalysts, which facilitate the opening of the oxetane ring and subsequent polymerization.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Bis(hydroxymethyl)-4-methoxybutan-2-one is unique due to the presence of both hydroxymethyl and methoxy groups, which provide additional functionalization options and enhance its reactivity in various chemical reactions. This makes it a versatile compound for use in advanced materials and polymer synthesis.

Properties

CAS No.

113234-97-2

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

3,3-bis(hydroxymethyl)-4-methoxybutan-2-one

InChI

InChI=1S/C7H14O4/c1-6(10)7(3-8,4-9)5-11-2/h8-9H,3-5H2,1-2H3

InChI Key

WERWGYYFKPYXLJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CO)(CO)COC

Origin of Product

United States

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